1-(3-Ethoxy-5-iodophenyl)propan-1-one
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Overview
Description
1-(3-Ethoxy-5-iodophenyl)propan-1-one is an organic compound with the molecular formula C11H13IO2 and a molar mass of 304.12 g/mol . It is characterized by the presence of an ethoxy group and an iodine atom attached to a phenyl ring, along with a propanone group.
Preparation Methods
The synthesis of 1-(3-Ethoxy-5-iodophenyl)propan-1-one typically involves the reaction of 3-ethoxy-5-iodobenzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Ethoxy-5-iodophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Ethoxy-5-iodophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of iodine-containing compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-5-iodophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The ethoxy and iodine groups can participate in various chemical interactions, while the propanone group can undergo nucleophilic addition reactions. These interactions can affect molecular pathways and biological processes .
Comparison with Similar Compounds
1-(3-Ethoxy-5-iodophenyl)propan-1-one can be compared with similar compounds such as:
1-(3-Ethoxy-4-iodophenyl)propan-1-one: Differing by the position of the iodine atom.
1-(3-Methoxy-5-iodophenyl)propan-1-one: Differing by the presence of a methoxy group instead of an ethoxy group.
1-(3-Ethoxy-5-bromophenyl)propan-1-one: Differing by the presence of a bromine atom instead of iodine.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the phenyl ring .
Properties
Molecular Formula |
C11H13IO2 |
---|---|
Molecular Weight |
304.12 g/mol |
IUPAC Name |
1-(3-ethoxy-5-iodophenyl)propan-1-one |
InChI |
InChI=1S/C11H13IO2/c1-3-11(13)8-5-9(12)7-10(6-8)14-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
UWWHLUMVJQHMMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)I)OCC |
Origin of Product |
United States |
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